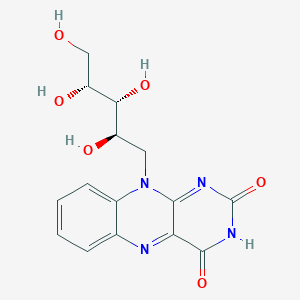

4a,5-Dihydroriboflavin

Beschreibung

Eigenschaften

CAS-Nummer |

101652-10-2 |

|---|---|

Molekularformel |

C17H22N4O6 |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-14,18,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,13?,14-/m0/s1 |

InChI-Schlüssel |

UTKDOUCGQVLJIN-PIGZVRMJSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2C[C@H]([C@H]([C@@H](CO)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

Riboflavin reduced |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Riboflavine can be synthesized through chemical and biotechnological methods. The chemical synthesis involves multiple steps, starting from ribose and alloxan, and includes reactions such as condensation, cyclization, and reduction . due to the complexity and cost of chemical synthesis, microbial fermentation has become the preferred method for industrial production .

Industrial Production Methods: Industrial production of riboflavine primarily relies on microbial fermentation using genetically engineered strains of bacteria and fungi, such as Bacillus subtilis and Ashbya gossypii . These microorganisms are optimized through genetic and metabolic engineering to enhance riboflavine yield. The fermentation process involves culturing the microorganisms in nutrient-rich media under controlled conditions, followed by extraction and purification of riboflavine .

Analyse Chemischer Reaktionen

Types of Reactions: Riboflavine undergoes various chemical reactions, including oxidation, reduction, and substitution . As a precursor to FMN and FAD, it participates in redox reactions, acting as an electron carrier in metabolic pathways .

Common Reagents and Conditions: Common reagents used in riboflavine reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often in aqueous solutions, to maintain the stability of riboflavine .

Major Products Formed: The major products formed from riboflavine reactions are its coenzymes, FMN and FAD . These coenzymes are crucial for various cellular processes, including energy production and antioxidant defense .

Wissenschaftliche Forschungsanwendungen

Riboflavine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a catalyst in redox reactions. In biology, it is essential for cellular respiration and energy production. In medicine, riboflavine is used to treat riboflavin deficiency and certain neurological disorders . It also has applications in the food and pharmaceutical industries as a nutritional supplement and food coloring agent .

Wirkmechanismus

Riboflavine exerts its effects by being converted into its active forms, FMN and FAD . These coenzymes act as electron carriers in redox reactions, facilitating the transfer of electrons in metabolic pathways . Riboflavine binds to enzymes such as riboflavin kinase and riboflavin synthase, which are involved in its conversion to FMN and FAD . These coenzymes play a critical role in energy production, cellular respiration, and antioxidant defense .

Vergleich Mit ähnlichen Verbindungen

Riboflavine is unique among the B vitamins due to its role as a precursor to FMN and FAD . Similar compounds include other B vitamins such as thiamine (Vitamin B1), niacin (Vitamin B3), and pyridoxine (Vitamin B6) . While these vitamins also play essential roles in metabolism, riboflavine is distinct in its involvement in redox reactions and energy production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.